molecular formula C14H22N2O2S B2976289 2-(1-Tosylpiperidin-2-yl)ethanamine CAS No. 1018257-44-7

2-(1-Tosylpiperidin-2-yl)ethanamine

Cat. No.: B2976289
CAS No.: 1018257-44-7
M. Wt: 282.4
InChI Key: MQIWDYXSVKGMOG-UHFFFAOYSA-N
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Description

2-(1-Tosylpiperidin-2-yl)ethanamine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the piperidine ring enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylpiperidin-2-yl)ethanamine typically involves the tosylation of piperidine followed by the introduction of an ethanamine group. One common method is the reaction of piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form the tosylated piperidine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Tosylpiperidin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(1-Tosylpiperidin-2-yl)ethanamine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for investigating the biological activity of piperidine-based drugs .

Medicine: Its derivatives have shown promise in preclinical studies for their pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of high-value products makes it important for various industrial processes .

Mechanism of Action

The mechanism of action of 2-(1-Tosylpiperidin-2-yl)ethanamine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. The piperidine ring provides structural rigidity, allowing the compound to fit into specific binding sites. The ethanamine group can interact with amino acid residues in the target protein, influencing its function .

Comparison with Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • 2-(1-Isopropylpiperidin-2-yl)ethanamine

Comparison: 2-(1-Tosylpiperidin-2-yl)ethanamine is unique due to the presence of the tosyl group, which enhances its stability and reactivity compared to other piperidine derivatives. The tosyl group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-5-7-14(8-6-12)19(17,18)16-11-3-2-4-13(16)9-10-15/h5-8,13H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIWDYXSVKGMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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